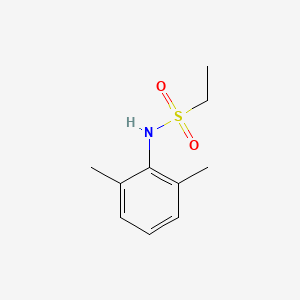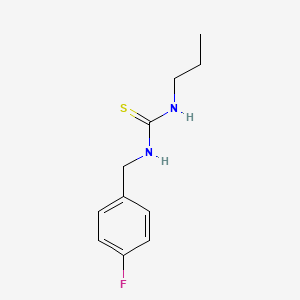
N-(2,6-dimethylphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)ethanesulfonamide is a chemical compound with the following structural formula:
C9H13NO2S
It consists of a phenyl ring (substituted with two methyl groups at positions 2 and 6) attached to an ethanesulfonamide group. The compound is a white crystalline powder with no odor and a bitter taste .
Preparation Methods
The synthetic routes for N-(2,6-dimethylphenyl)ethanesulfonamide are not widely documented. it can be prepared through various methods, including:
Direct Sulfonation: Sulfonation of 2,6-dimethylaniline with chlorosulfonic acid or sulfuric acid leads to the formation of the target compound.
Amide Formation: Reaction of 2,6-dimethylaniline with chloroacetyl chloride followed by treatment with ammonia or amines yields this compound.
Industrial production methods may involve modifications of these synthetic routes, but detailed information is proprietary and not publicly available.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)ethanesulfonamide can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.
Oxidation and Reduction: While the compound itself is relatively stable, it may be subject to oxidation or reduction under specific conditions.
Common Reagents: Reagents like ammonia, amines, and strong acids are used in its synthesis.
Major products formed from these reactions include derivatives of this compound with modified substituents.
Scientific Research Applications
This compound finds applications in several fields:
Medicine: It has been investigated as a potential local anesthetic due to its structural similarity to other amide-based anesthetics.
Chemical Research: Researchers use it as a building block for designing new compounds.
Industry: Its applications extend to the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which N-(2,6-dimethylphenyl)ethanesulfonamide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While N-(2,6-dimethylphenyl)ethanesulfonamide is unique in its structure, similar compounds include N-(3-chloro-4-methylphenyl)methanesulfonamide and N-cyclohexyl-N-{[(E)-[(2,4-dimethylphenyl)imino]methyl}(methyl)amino]sulfanyl}methanesulfonamide . none of these compounds precisely match its structure.
Remember that this information is based on available literature, and proprietary data from manufacturers may provide additional insights
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3 |
InChI Key |
RBUUABRZFRBKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10953023.png)

![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10953031.png)
![2-({[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10953039.png)
![N-[4-(carbamimidoylsulfamoyl)phenyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953042.png)
![N'-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B10953045.png)
![N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953047.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10953056.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10953065.png)
![(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone](/img/structure/B10953071.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10953078.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10953084.png)
![4,6-Dimethyl-2-oxo-1-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,2-dihydropyridine-3-carboxamide](/img/structure/B10953091.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953101.png)
